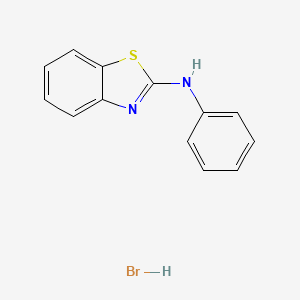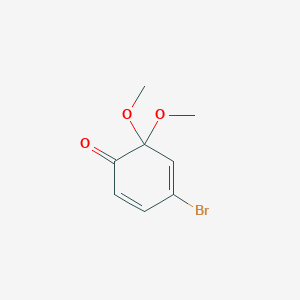
4-Bromo-6,6-dimethoxycyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6,6-dimethoxycyclohexa-2,4-dien-1-one is a chemical compound with the molecular formula C8H9BrO3. It is a brominated derivative of cyclohexa-2,4-dien-1-one, featuring two methoxy groups at the 6-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6,6-dimethoxycyclohexa-2,4-dien-1-one typically involves the bromination of 6,6-dimethoxycyclohexa-2,4-dien-1-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure consistency and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-6,6-dimethoxycyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexadienone derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an appropriate solvent.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of methoxy-substituted cyclohexa-2,4-dien-1-one derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of reduced cyclohexadienone derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-6,6-dimethoxycyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-Bromo-6,6-dimethoxycyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various nucleophilic substitution reactions. It can also undergo redox reactions, influencing cellular redox states and potentially affecting biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2,6-dimethylphenol: A brominated phenol derivative with similar bromine substitution but different functional groups.
2,4,4,6-Tetrabromo-2,5-cyclohexadienone: A highly brominated cyclohexadienone with multiple bromine atoms.
Uniqueness
4-Bromo-6,6-dimethoxycyclohexa-2,4-dien-1-one is unique due to its specific substitution pattern and the presence of methoxy groups at the 6-position.
Eigenschaften
CAS-Nummer |
376396-10-0 |
|---|---|
Molekularformel |
C8H9BrO3 |
Molekulargewicht |
233.06 g/mol |
IUPAC-Name |
4-bromo-6,6-dimethoxycyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C8H9BrO3/c1-11-8(12-2)5-6(9)3-4-7(8)10/h3-5H,1-2H3 |
InChI-Schlüssel |
CIEGFQMJIQJGSS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(C=C(C=CC1=O)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-6-butyl-1,3-benzoxazole](/img/structure/B14256705.png)
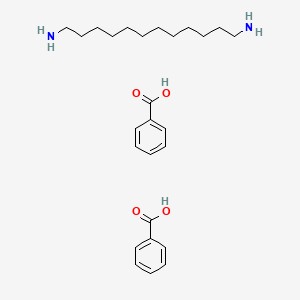
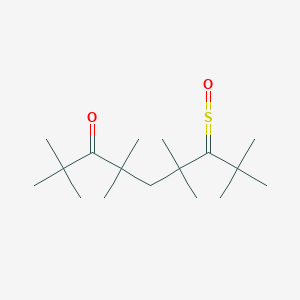
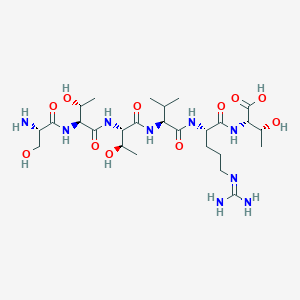


![N~1~-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-N~2~-octadecylethanediamide](/img/structure/B14256738.png)
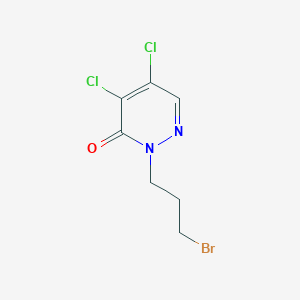


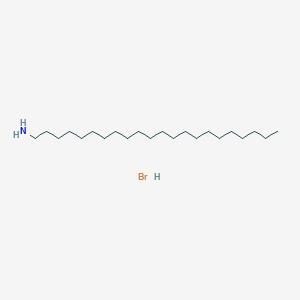
![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B14256780.png)
